2-(4-benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyrimidine ring substituted with dimethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the reaction of 4-benzylpiperazine with a suitable pyrimidine derivative under controlled conditions. One common method involves the alkylation of 4-benzylpiperazine with a halogenated pyrimidine compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions where the piperazine or pyrimidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways. Additionally, it can inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
- 1-(4-Benzylpiperazin-1-yl)-1-(2-(4-chlorophenyl)hydrazono)propan-2-one
Uniqueness
Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine stands out due to its unique combination of a benzylpiperazine moiety and a dimethylpyrimidine ring. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H23N5 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H23N5/c1-14-12-16(18-2)20-17(19-14)22-10-8-21(9-11-22)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3,(H,18,19,20) |
InChI Key |
BAMIHPZAFQAOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)NC |
Origin of Product |
United States |
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